molecular formula C20H19N5 B5801297 N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide

N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide

Cat. No.: B5801297
M. Wt: 329.4 g/mol
InChI Key: CEXKVSIKJROTPA-CJLVFECKSA-N
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Description

N,N-dibenzyl-N’-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide is a synthetic compound that belongs to the class of pyrazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-N’-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide typically involves the reaction of 4-cyano-1-methyl-1H-pyrazole-5-carboxylic acid with N,N-dibenzylformamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCI) and N-hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature with triethylamine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-N’-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N,N-dibenzyl-N’-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dibenzyl-N’-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dibenzyl-N’-(4-cyano-1-phenyl-1H-pyrazol-5-yl)imidoformamide
  • N,N-dibenzyl-N’-(4-cyano-1-ethyl-1H-pyrazol-5-yl)imidoformamide

Uniqueness

N,N-dibenzyl-N’-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its biological activity and chemical reactivity. The presence of the cyano group and the N,N-dibenzyl moiety can enhance its interaction with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N,N-dibenzyl-N'-(4-cyano-2-methylpyrazol-3-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-24-20(19(12-21)13-23-24)22-16-25(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-11,13,16H,14-15H2,1H3/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXKVSIKJROTPA-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)N=CN(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)C#N)/N=C/N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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